

# Application Note: Preparation of 100 mM UTP Trisodium Salt Stock Solution

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## Compound of Interest

Compound Name: *Uridine triphosphate (trisodium salt)*

Cat. No.: *B12432144*

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## Abstract & Strategic Rationale

Uridine 5'-triphosphate (UTP) is a critical reagent for in vitro transcription (IVT), RNA amplification, and purinergic receptor studies. The integrity of the UTP stock solution directly correlates with the yield and quality of synthesized RNA.

Why this protocol differs from standard recipes: Most general protocols assume a fixed molecular weight (MW) and ignore hydration states. UTP trisodium salt is highly hygroscopic and is often supplied as a hydrate (

) or with varying sodium content. Relying on the generic MW (~550 g/mol) without lot-specific correction can lead to concentration errors of 10–15%, causing stoichiometric imbalances in transcription reactions.

This guide prioritizes a Gravimetric-Volumetric Hybrid Approach (dissolving the entire vial) to eliminate weighing errors caused by hygroscopic water absorption.

## Critical Physicochemical Properties[1]

Parameter	Value / Characteristic	Impact on Protocol
Chemical Name	Uridine 5'-triphosphate, trisodium salt	Substrate identity.
Molecular Weight	Variable (Check Label)	Generic MW is ~550.09 g/mol (anhydrous).[1] Actual MW often ~586–600 g/mol due to hydration.
Solubility	> 100 mM in Water	Highly soluble; easy to prepare high-concentration stocks.
Stability	Labile at acidic pH (<6.0)	Critical: Hydrolyzes to UDP/UMP if pH is acidic. Must buffer to pH 7.5–8.0.
	262 nm	Used for concentration verification.[1][2]
	(pH 7.0)	Extinction coefficient for quantification.

## Materials & Reagents

### Reagents

- UTP Trisodium Salt: High purity (>99% HPLC), RNase-free.
  - Note: Prefer pre-weighed vials (e.g., 100 mg) to avoid scooping.
- Solvent: Nuclease-Free Water (DEPC-treated or equivalent).
- pH Adjustment: 1 M Tris-HCl (pH 8.0) OR 1 N NaOH (freshly prepared).
  - Why Tris? Tris provides buffering capacity to prevent acidification during storage.
  - Why NaOH? Used if a buffer-free stock is required for specific downstream chemistries.

### Equipment

- Calibrated micropipettes (P1000, P200).
- UV-Vis Spectrophotometer (NanoDrop or Cuvette-based).
- pH Meter (micro-probe recommended) or pH indicator strips (narrow range 6.0–9.0).
- Sterile 0.22  $\mu\text{m}$  syringe filters (PES or PVDF; low protein binding).

## Pre-Protocol Calculations

The "Whole Vial" Calculation (Recommended): Do not weigh the powder. Use the manufacturer's reported mass (

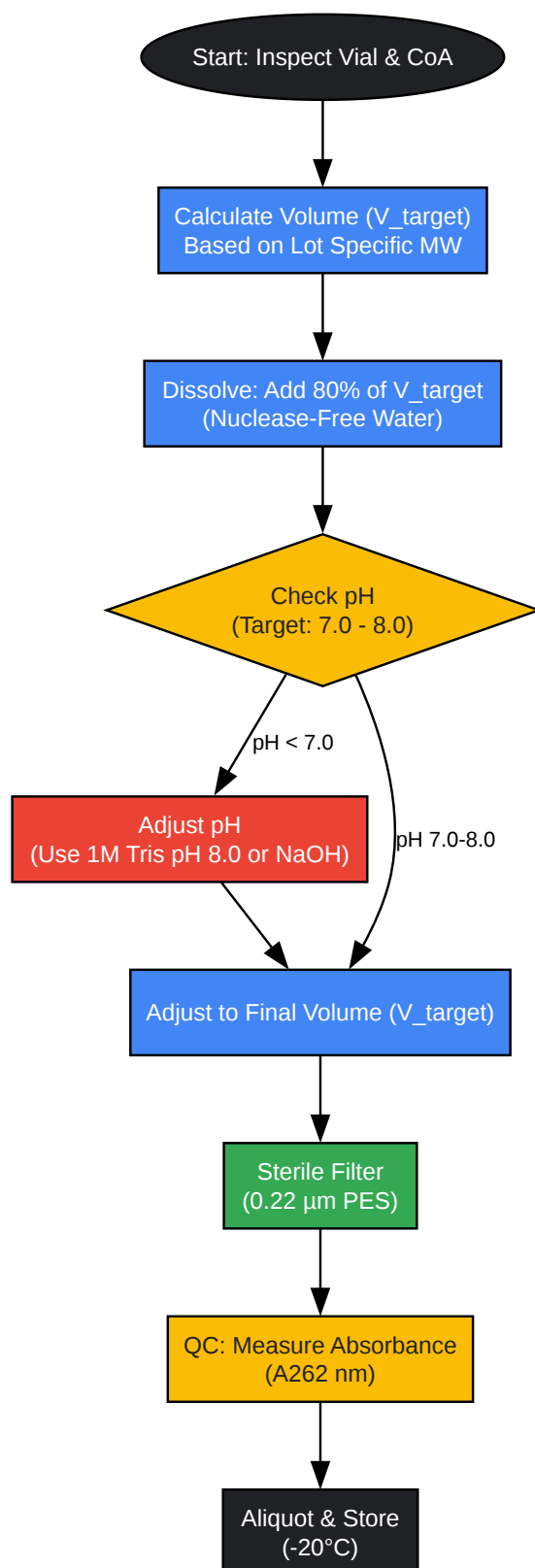
) and the specific molecular weight (

) from the Certificate of Analysis (CoA).

Example:

- Target Concentration ( ):  
): 100 mM (0.1 M)
- Mass in vial ( ):  
): 100 mg
- Lot Specific MW ( ):  
): 586.1 g/mol (hypothetical hydrate)

## Workflow Diagram



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Figure 1: Logical workflow for preparing UTP stock, emphasizing pH verification and sterile filtration.

## Step-by-Step Protocol

### Step 1: Dissolution (The "Cold" Start)

- Spin down the UTP vial briefly to ensure all powder is at the bottom.
- Place the vial on ice.
- Add 80% of the calculated final volume of Nuclease-Free Water.
  - Scientific Logic:[3] Leaving 20% volume allows room for pH adjustment without overshooting the final concentration.
- Mix by gentle inversion or pipetting. Do not vortex vigorously, as this can shear nucleic acids or introduce excessive oxygen.

### Step 2: pH Adjustment (Critical for Stability)

- Remove a small aliquot (2–5  $\mu$ L) to check pH.
- Target pH: 7.5 (Range 7.0–8.0).
- Action:
  - If pH < 7.0: Add 1 M Tris-HCl (pH 8.0) or dilute NaOH in small increments.
  - Note: UTP Trisodium salt in water is typically pH  $\sim$ 7.0, but oxidation or contaminants can lower it.
- Once pH is confirmed, add Nuclease-Free Water to reach the exact Total Target Volume ( ) calculated in Section 4.

### Step 3: Quality Control (Self-Validation)

Verify the actual concentration using Beer-Lambert Law (

).

- Prepare a 1:1000 dilution of your stock (1  $\mu$ L stock + 999  $\mu$ L water).
- Blank the spectrophotometer with water.
- Measure Absorbance at 262 nm (

).

- Calculate Concentration (

):

- Acceptance Criteria: 95 mM – 105 mM.

## Step 4: Sterilization & Storage

- Filter the solution through a 0.22  $\mu$ m PES or PVDF syringe filter into a sterile tube.
  - Why: Removes potential bacterial or fungal contaminants that could degrade UTP over time.
- Aliquot into small volumes (e.g., 50  $\mu$ L or 100  $\mu$ L) to prevent freeze-thaw cycles.
- Store at -20°C (routine use) or -80°C (long term).

## Troubleshooting & Optimization

Observation	Root Cause	Corrective Action
Low Yield in IVT	UTP degradation (hydrolysis).	Check pH of stock. If < 6.0, discard. Ensure storage at -20°C.
Concentration > 110 mM	Under-estimation of hydration.	Use the QC step to dilute the stock to exactly 100 mM based on .
Precipitate in Tube	"Salting out" or freezing artifact.	Warm to RT and vortex gently. If precipitate persists, discard (likely contamination).

## References

- PubChem.Uridine 5'-triphosphate trisodium salt (Compound Summary). Available at: [\[Link\]](#)

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## Sources

- 1. UTP 100mM solution – Tinzyme [\[tinzyme.com\]](http://tinzyme.com)
- 2. [jenabioscience.com](http://jenabioscience.com) [\[jenabioscience.com\]](http://jenabioscience.com)
- 3. [researchgate.net](http://researchgate.net) [\[researchgate.net\]](http://researchgate.net)
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